Cas no 2755723-10-3 (3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde)
![3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/2755723-10-3x500.png)
3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde
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- インチ: 1S/C16H15BrO/c1-11(2)14-7-15(9-16(17)8-14)13-5-3-12(10-18)4-6-13/h3-11H,1-2H3
- InChIKey: NRLYZYRREVIIRE-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C=C1Br)C1=CC=C(C=C1)C=O)C(C)C
3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022KWA-500mg |
3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde |
2755723-10-3 | 95% | 500mg |
$689.00 | 2025-02-13 | |
Aaron | AR022KWA-250mg |
3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde |
2755723-10-3 | 95% | 250mg |
$607.00 | 2025-02-13 |
3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehydeに関する追加情報
Introduction to 3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde (CAS No. 2755723-10-3)
3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 2755723-10-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of biphenyl derivatives, characterized by its unique structural arrangement and functional groups, which contribute to its versatile applications. The presence of both bromo and isopropyl substituents, along with an aldehyde group at the 4-position, makes this molecule a promising candidate for further chemical manipulation and functionalization.
The biphenyl core structure is well-known for its stability and aromaticity, which are advantageous in the design of bioactive molecules. In particular, the isopropyl group at the 5'-position introduces steric hindrance, influencing the compound's interactions with biological targets. The bromo substituent at the 3'-position provides a reactive handle for further derivatization, enabling chemists to explore various synthetic pathways. The aldehyde functionality at the 4-position serves as a key site for condensation reactions, making it useful in the synthesis of heterocyclic compounds and other complex molecules.
Recent advancements in medicinal chemistry have highlighted the importance of biphenyl derivatives in drug discovery. Studies have demonstrated that modifications to the biphenyl core can significantly alter pharmacokinetic properties and binding affinity to biological receptors. For instance, research published in leading journals such as *Journal of Medicinal Chemistry* has shown that biphenyl-based compounds exhibit potent activity against various therapeutic targets, including kinases and G protein-coupled receptors. The structural features of 3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde make it a valuable scaffold for designing novel therapeutic agents.
In materials science, biphenyl derivatives are also recognized for their potential in developing advanced materials such as liquid crystals and organic semiconductors. The rigid planar structure of biphenyl units contributes to the formation of ordered phases, which are essential for applications in optoelectronic devices. The aldehyde group in this compound can be further functionalized to introduce additional electronic properties, enhancing its utility in material design. For example, researchers have explored the use of biphenyl-based aldehydes in synthesizing conjugated polymers that exhibit high charge carrier mobility.
The synthesis of 3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include bromination of a pre-existing biphenyl derivative followed by selective alkylation and formylation. Advanced techniques such as palladium-catalyzed cross-coupling reactions can be employed to introduce the bromo and isopropyl groups with high precision. The use of modern spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) ensures the structural integrity of the final product.
The reactivity of 3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde makes it a versatile intermediate in organic synthesis. The aldehyde group can undergo condensation reactions with various nucleophiles, including amines and hydrazines, to form imines or hydrazones. These intermediates can be further transformed into more complex structures through cyclization or oxidation reactions. Additionally, the bromo substituent allows for substitution reactions using nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functional groups at different positions on the biphenyl core.
In drug discovery pipelines, 3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde has been utilized as a building block for generating libraries of bioactive compounds. High-throughput screening (HTS) approaches have been employed to identify derivatives with enhanced potency and selectivity against disease-causing targets. Computational modeling techniques, such as molecular docking simulations, have been used to predict binding interactions between this compound and biological macromolecules. These studies have provided insights into how structural modifications can improve pharmacological properties.
The environmental impact of using 3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde in synthetic processes has also been examined. Efforts have been made to develop greener synthetic methodologies that minimize waste generation and reduce reliance on hazardous reagents. Solvent-free reactions and catalytic processes have been explored as alternatives to traditional approaches. Furthermore, biodegradability studies have been conducted to assess the ecological footprint of this compound under various environmental conditions.
Future research directions may focus on expanding the chemical space accessible through modifications of 3'-Bromo-5'-isopropyl-[1,1'-biphenyl]-4-carbaldehyde. Strategies such as diversifying substituents at different positions on the biphenyl core could lead to novel compounds with unique properties. Additionally, exploring its potential applications in nanotechnology and bioimaging could open up new avenues for innovation. Collaborative efforts between academia and industry are essential to translate these findings into practical applications that benefit society.
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